molecular formula C6H11ClO3 B2684304 Methyl 4-chloro-3-hydroxy-3-methylbutanoate CAS No. 6124-72-7

Methyl 4-chloro-3-hydroxy-3-methylbutanoate

Cat. No.: B2684304
CAS No.: 6124-72-7
M. Wt: 166.6
InChI Key: ZHWGOPAJGDJKOA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-hydroxy-3-methylbutanoate is an organic compound with the molecular formula C6H11ClO3 and a molecular weight of 166.60 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a butanoate ester. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-hydroxy-3-methylbutanoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-chloro-3-hydroxy-3-methylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of methyl 4-chloro-3-oxo-3-methylbutanoate.

    Reduction: Formation of methyl 3-hydroxy-3-methylbutanoate.

    Substitution: Formation of methyl 4-amino-3-hydroxy-3-methylbutanoate or methyl 4-mercapto-3-hydroxy-3-methylbutanoate.

Scientific Research Applications

Methyl 4-chloro-3-hydroxy-3-methylbutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-chloro-3-hydroxy-3-methylbutanoate can be compared with similar compounds such as:

    Methyl 4-chloro-3-hydroxybutanoate: Lacks the additional methyl group, resulting in different chemical properties and reactivity.

    Methyl 3-hydroxy-3-methylbutanoate:

    Methyl 4-chloro-3-methylbutanoate: Lacks the hydroxy group, altering its chemical behavior and interactions.

The presence of the chloro, hydroxy, and methyl groups in this compound makes it unique and versatile for various applications in research and industry.

Properties

IUPAC Name

methyl 4-chloro-3-hydroxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-6(9,4-7)3-5(8)10-2/h9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWGOPAJGDJKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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